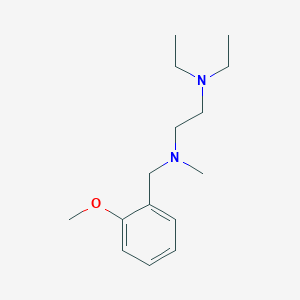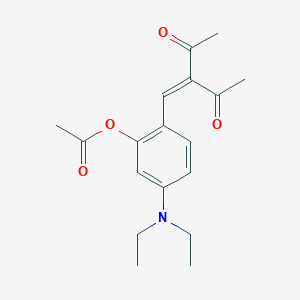
4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. It belongs to the class of quinoline derivatives and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. It also inhibits the activity of NF-kappaB, which is a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have a low toxicity profile and does not cause significant damage to vital organs such as the liver and kidneys. It has also been found to have a high bioavailability, which means that it can be easily absorbed by the body and reach its target site.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments include its high potency and low toxicity. It can be easily synthesized and purified, which makes it a cost-effective compound for research purposes. However, its limitations include its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of focus is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of focus is the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to explore its mechanism of action and identify potential targets for drug development.
In conclusion, this compound is a promising compound that has shown potential applications in medicine. Its low toxicity and high potency make it an attractive compound for scientific research. Further studies are needed to explore its full potential and identify novel drug formulations for its use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 3-cyano-4-(3-pyridinyl)-2-butenenitrile with sulfur in the presence of a catalyst. The reaction takes place under mild conditions and yields a high percentage of the desired product.
Aplicaciones Científicas De Investigación
The scientific research on 4-(3-pyridinyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has focused on its potential applications in medicine. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in the body.
Propiedades
IUPAC Name |
4-pyridin-3-yl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c16-8-12-14(10-4-3-7-17-9-10)11-5-1-2-6-13(11)18-15(12)19/h3-4,7,9H,1-2,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAIBNJKSSGRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)
methanone](/img/structure/B5807052.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)





![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)